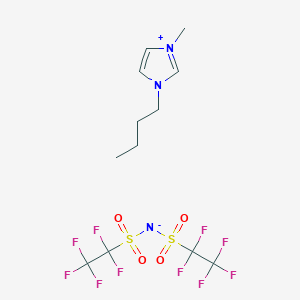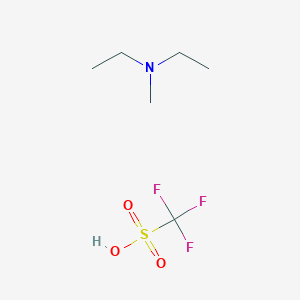
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate (TMTT) is a novel organosilicon compound and a powerful triflate reagent used in organic synthesis. It is a versatile and efficient reagent that has found a wide range of applications in organic chemistry and biochemistry. This compound has been used in the synthesis of various organic molecules, including natural products and pharmaceuticals. It is also used in the synthesis of peptides, proteins, and other biologically active molecules. TMTT has been found to have several unique properties, such as high reactivity and low toxicity, that make it an attractive reagent for a variety of synthetic and analytical applications.
Aplicaciones Científicas De Investigación
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, proteins, and other biologically active molecules. It has also been used in the synthesis of natural products and pharmaceuticals. In addition, 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has been used in the synthesis of small molecules, such as dyes, pigments, and fragrances. It has also been used in the synthesis of polymers, such as polysaccharides and polyesters. In addition, 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has been used in the synthesis of organic semiconductors, such as polythiophenes and polyanilines.
Mecanismo De Acción
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is a powerful triflate reagent that can be used in a variety of synthetic and analytical applications. The mechanism of action of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is based on its ability to form a stable complex with a variety of organic molecules. This complex is formed through the formation of a triflate anion, which is stabilized by the presence of the methoxy groups. This complex is then able to react with a variety of organic molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate has been found to have several unique properties that make it an attractive reagent for a variety of synthetic and analytical applications. However, there is limited information available regarding the biochemical and physiological effects of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate. It has been suggested that 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate may be able to interact with certain enzymes, but further research is needed to confirm this.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate is a versatile and efficient reagent that has found a wide range of applications in organic chemistry and biochemistry. It has several advantages, including high reactivity and low toxicity. It is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate in laboratory experiments. It is not suitable for use in high temperature or pressure reactions, and it may be difficult to remove from the reaction mixture.
Direcciones Futuras
The potential applications of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate are vast, and there are many future directions that can be explored. Further research could be conducted to investigate the biochemical and physiological effects of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate. In addition, further research could be conducted to explore the potential of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate as a catalyst in organic synthesis. Other possible future directions include the development of new synthetic routes using 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate, and the development of new methods for the detection and quantification of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate. Finally, further research could be conducted to explore the potential of 6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate as a drug delivery system.
Métodos De Síntesis
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate can be synthesized from the reaction of triphenylenyl triflate with trimethylsilyl chloride, followed by the addition of methoxy groups. This reaction is carried out in anhydrous conditions, using a catalytic amount of sodium methoxide. The reaction is typically conducted in a solvent such as dichloromethane or toluene. The reaction is complete when the reaction mixture is heated to a temperature of 70-80°C. The resulting product is a yellow-orange solid, which can be purified by recrystallization or column chromatography.
Propiedades
IUPAC Name |
(6,7,10,11-tetramethoxy-3-trimethylsilyltriphenylen-2-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F3O7SSi/c1-32-20-8-14-15-9-21(33-2)23(35-4)11-17(15)19-13-25(38(5,6)7)24(36-37(30,31)26(27,28)29)12-18(19)16(14)10-22(20)34-3/h8-13H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANVZFSOZUBJKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3O7SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,10,11-Tetrakis(methoxy)-3-(trimethylsilyl)-triphenylenyl-2-triflate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Hexyl-1,4-diaza[2.2.2.]bicylcooctanium bis(trifluoromethylsuflonyl)imide; 99%](/img/structure/B6310242.png)






![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)

